2-Amino-4-(chloromethyl)pyridine hydrochloride
Description
IUPAC Nomenclature
The systematic IUPAC name is 4-(chloromethyl)pyridin-2-amine hydrochloride , reflecting:
CAS Number and Related Identifiers
Common Synonyms and Trade Names
Table 2: Synonyms and Commercial Identifiers
| Synonym | Source |
|---|---|
| 2-Amino-4-(chloromethyl)pyridine HCl | |
| 4-(Chloromethyl)pyridin-2-amine hydrochloride | |
| MFCD12198864 | |
| SCHEMBL17079128 | |
| AKOS016013623 |
This compound is marketed under catalog codes such as VC3278433 (VulcanChem) and AMBH97B9F589 (Ambeed). Its structural analogs, like 3-(chloromethyl)pyridin-2-amine hydrochloride (CAS 858431-27-3), highlight the versatility of chloromethylpyridine derivatives in medicinal chemistry.
Properties
IUPAC Name |
4-(chloromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBPPVXPGYHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700182 | |
| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-31-9 | |
| Record name | 2-Pyridinamine, 4-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Amino-4-(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity. This compound’s ability to form hydrogen bonds and electrostatic interactions with biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while doses outside this range may lead to diminished or harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in metabolic flux or metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and function. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and optimizing its use in research.
Biological Activity
2-Amino-4-(chloromethyl)pyridine hydrochloride is a pyridine derivative with significant implications in both synthetic chemistry and biological research. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C6H7ClN2·HCl
- Molecular Weight : 192.54 g/mol
- Solubility : Soluble in water (750 mg/ml at 20°C), DMSO, and methanol .
Carcinogenicity Studies
A notable study conducted by the National Cancer Institute assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride in Fischer 344 rats and B6C3F1 mice. The compound was administered via gavage at two dosage levels over a period of 99 weeks. The findings indicated:
- Dosages :
- Rats: 150 mg/kg (high), 75 mg/kg (low)
- Mice: 250 mg/kg (high), 125 mg/kg (low)
- Results :
- No significant increase in mortality or tumor incidence was observed.
- A slight dose-related decrease in body weight was noted in mice.
- There was a significant trend towards increased incidences of subcutaneous fibromas in male rats, but overall results did not indicate carcinogenicity under the tested conditions .
Antimicrobial Activity
Research has investigated the antimicrobial properties of various chlorinated pyridine derivatives, including those similar to 2-amino-4-(chloromethyl)pyridine. These studies have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .
Case Studies
-
Bioassay for Anticancer Activity :
A bioassay was performed to evaluate the potential anticancer effects of related pyridine compounds. The results indicated that certain derivatives exhibited promising inhibition against various cancer cell lines, leading to further investigations into their mechanisms of action and structure-activity relationships . -
Synthesis and Evaluation of Derivatives :
A series of derivatives based on the pyridine structure were synthesized and evaluated for their biological activities. Some compounds demonstrated significant inhibitory effects on tumor cell proliferation, indicating that modifications to the pyridine ring can enhance biological activity .
Data Summary
| Study Type | Findings |
|---|---|
| Carcinogenicity Study | No significant tumor incidence; slight weight loss observed in mice |
| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria; specific activity varies |
| Anticancer Bioassay | Certain derivatives showed inhibition against cancer cell lines |
| Structure-Activity Relationship | Modifications to the pyridine structure enhanced biological activity |
Scientific Research Applications
Biochemical Research
Cellular Effects and Mechanisms
2-Amino-4-(chloromethyl)pyridine hydrochloride has been shown to influence cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. It interacts with enzymes and proteins, potentially acting as an inhibitor or activator depending on the cellular context. This compound can bind to active sites of enzymes, altering their activity through hydrogen bonding and electrostatic interactions, thereby serving as a versatile tool for biochemical research.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage in animal models. Lower doses may promote beneficial effects such as enzyme activation, while higher doses can lead to toxicity and adverse effects, including enzyme inhibition. Studies have identified a threshold range where optimal activity occurs, emphasizing the importance of dosage in experimental settings.
Pharmaceutical Development
Intermediates in Drug Synthesis
this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic applications, particularly in developing compounds that target specific biological pathways or diseases .
Potential Carcinogenicity Studies
While evaluating its safety profile, some studies have indicated potential carcinogenic properties under specific conditions. For instance, a bioassay conducted on Fischer 344 rats and B6C3F1 mice suggested that prolonged exposure to certain dosages could lead to tumor development, although no significant associations were found in all tested groups . This highlights the necessity for careful consideration of its use in drug formulations.
Material Science
Synthesis of Coordination Compounds
The compound has been studied for its role in synthesizing coordination complexes with metals such as copper(II) and cobalt(II). These complexes exhibit unique structural properties due to the influence of this compound on the metal-ligand interactions, making it relevant for material science applications .
Toxicological Studies
Assessment of Toxicity
The compound's toxicity profile has been assessed through various studies. It is crucial for researchers to understand both the beneficial and harmful effects of this compound. The observed dose-dependent effects necessitate comprehensive toxicological evaluations to ensure safe handling and application in laboratory settings .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Biochemical Research | Modulates cell signaling; interacts with enzymes; dosage-dependent effects observed. |
| Pharmaceutical Development | Serves as an intermediate; potential carcinogenicity requires caution in drug formulation. |
| Material Science | Useful in synthesizing metal coordination complexes; affects structural properties significantly. |
| Toxicological Studies | Dose-dependent toxicity; essential for safety assessments in research applications. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with oxygen-, nitrogen-, and sulfur-based nucleophiles under mild conditions:
Key mechanistic studies show benzylic halide reactivity dominates, with KI often used as a catalyst to enhance substitution rates .
Cross-Coupling Reactions
The amino group facilitates metal-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling :
Reacts with phenylboronic acid in Pd(PPh₃)₄/Na₂CO₃ system (toluene/EtOH, 80°C) to form 4-(benzylamino)pyridine derivatives (yield: 68-72%) . -
Buchwald-Hartwig Amination :
Forms N-aryl derivatives using CuI/L-proline catalyst (DMSO, 110°C) .
Heterocycle Formation
The compound serves as a precursor for fused-ring systems:
Hydrolysis and Oxidation
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(Chloromethyl)pyridin-2-amine hydrochloride
- Molecular Formula : C₆H₇N₂Cl·HCl
- Molecular Weight : 179.05 g/mol
- CAS No.: 1186663-31-9
- Appearance : White to off-white crystalline solid .
Key Features: This compound contains a pyridine ring with an amino (-NH₂) group at position 2 and a chloromethyl (-CH₂Cl) group at position 4. The hydrochloride salt enhances its stability and solubility in polar solvents. It is primarily used as a pharmaceutical intermediate, leveraging its reactive chloromethyl group for further functionalization in drug synthesis .
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Differences
The reactivity and applications of pyridine derivatives depend on substituent positions and types. Below is a comparative analysis:
Physical and Chemical Properties
- Melting Points: Substituted phenylpyridine derivatives (e.g., 4-(2-chloro-5-phenylpyridin-3-yl) analogs) exhibit higher melting points (268–287°C) due to extended aromatic systems and strong intermolecular forces .
- Reactivity: The chloromethyl group (-CH₂Cl) in 2-amino-4-(chloromethyl)pyridine HCl is highly electrophilic, enabling nucleophilic substitution reactions. This contrasts with methyl or methoxy substituents, which are less reactive . Amino groups enhance hydrogen bonding, increasing solubility in aqueous media compared to non-aminated analogs .
Preparation Methods
Stepwise Process:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation of 2-methylpyridine to 2-methylpyridine oxynitride | 2-methylpyridine, hydrogen peroxide, acetic acid; molar ratio 1:1-1.1:1.3-1.5; 70-80°C; 10-14 h | Mild oxidation conditions; acetic acid as solvent and catalyst |
| 2 | Reaction of oxynitride with glacial acetic acid to form 2-pyridine methyl acetate | Glacial acetic acid; molar ratio oxynitride:acetic acid = 1:1.5-2 | Esterification step |
| 3 | Hydrolysis of 2-pyridine methyl acetate to 2-pyridinemethanol | Alkaline hydrolysis using 25% NaOH or KOH solution; 2-3 h | Hydrolysis under alkaline conditions |
| 4 | Chlorination of 2-pyridinemethanol to 2-chloromethylpyridine hydrochloride | Thionyl chloride; mass ratio 1:1.1-1.3; solvent methanol; room temperature | Chlorination step to introduce chloromethyl group |
This method is noted for high yield , low cost , mild reaction conditions , and industrial scalability .
The amino group introduction at position 2 can be achieved by amination reactions, often involving nucleophilic substitution or hydrogenation steps on suitable intermediates.
- A reported approach for related compounds involves hydrogenation of chlorinated pyridine derivatives in the presence of catalysts such as palladium chloride or palladium metal under mild pressure (50-150 psi) and temperature (20-100°C).
- Ion exchange resins or acid/base treatments can be used to adjust pH and facilitate amination.
Alternative Synthetic Approaches and Microwave-Assisted Methods
Microwave-assisted synthesis has been explored for related pyridine and pyrimidine derivatives to enhance reaction rates and yields.
- For example, microwave irradiation at 120-140°C for 15-30 minutes in anhydrous propanol with triethylamine as base can efficiently promote amination of 2-amino-4-chloro-pyrimidine derivatives, which is conceptually related to the synthesis of amino-chloromethyl pyridines.
Comparative Data Table of Key Preparation Parameters
Research Findings and Industrial Relevance
- The method starting from 2-methylpyridine and proceeding through oxidation, esterification, hydrolysis, and chlorination is industrially viable due to the use of inexpensive reagents and mild conditions.
- The chlorination step using thionyl chloride in methanol is efficient and yields the hydrochloride salt directly, simplifying purification.
- Amination via catalytic hydrogenation or nucleophilic substitution allows the introduction of the amino group, completing the synthesis of this compound.
- Microwave-assisted synthesis offers a promising alternative for accelerating amination steps, potentially reducing reaction times and energy consumption.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-4-(chloromethyl)pyridine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves chlorination of 2-methylpyridine derivatives. Key steps include:
- Mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate under nitrogen.
- Introducing chlorine gas at 60–65°C with light irradiation, monitored via gas chromatography (GC) .
- Isolation via distillation and conversion to the hydrochloride salt using HCl.
- Optimization : Adjusting chlorine gas flow rate, reaction time, and temperature control can improve yield (typically 70–85%). Purity is confirmed by melting point analysis and NMR spectroscopy.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization employs:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloromethyl at C4, amino at C2).
- Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]+ at m/z 191.5).
- Elemental analysis to validate Cl and N content.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. What mechanistic insights explain the alkylating activity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (amines, thiols).
- Kinetic studies (e.g., variable-temperature NMR) reveal a second-order dependence on nucleophile concentration.
- Isotopic labeling (e.g., ³⁶Cl tracing) confirms chloride displacement as the rate-limiting step .
- Computational modeling (DFT) predicts transition-state geometries, aiding in designing derivatives with enhanced reactivity.
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing).
- Cell line specificity : Compare results across multiple models (e.g., Gram-positive vs. Gram-negative bacteria, cancer vs. normal cells).
- Metabolic activation : Test prodrug conversion in liver microsome assays .
- Data reconciliation : Meta-analysis of peer-reviewed studies with attention to solvent systems (DMSO vs. aqueous) and concentration ranges.
Q. What experimental strategies differentiate the reactivity of this compound from its structural analogs?
- Methodological Answer :
- Comparative kinetic studies : Measure reaction rates with standardized nucleophiles (e.g., piperidine) under identical conditions.
- Structural analogs : Test isomers (e.g., 3-chloromethyl or 5-amino derivatives) to assess positional effects on reactivity .
- Thermodynamic profiling : Use DSC/TGA to compare thermal stability, correlating with electron-withdrawing effects of substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
